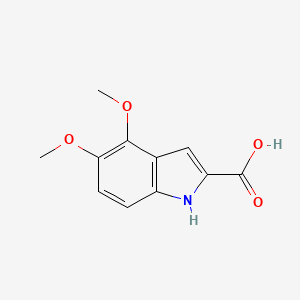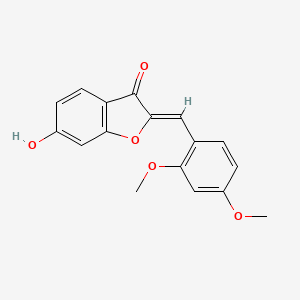
4,5-dihydro-1,4-benzoxazepin-3(2H)-one
概述
描述
4,5-Dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be achieved through polymer-assisted solution-phase synthesis. This method involves the use of salicylic aldehydes, α-bromo acetic acid esters, and primary amines as building blocks. The reaction proceeds in a straightforward manner, and the use of polymer-bound reagents and scavengers simplifies the workup process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the polymer-assisted solution-phase synthesis provides a scalable approach that can be adapted for larger-scale production .
化学反应分析
Types of Reactions: 4,5-Dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives.
科学研究应用
4,5-Dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research .
相似化合物的比较
1,4-Benzoxazepine: Another heterocyclic compound with a similar structure but different chemical properties.
1,4-Benzodiazepine: Known for its use in pharmaceuticals, particularly as anxiolytics and sedatives.
1,4-Benzothiazepine: Used in medicinal chemistry for its cardiovascular effects.
Uniqueness: 4,5-Dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
属性
IUPAC Name |
4,5-dihydro-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDEGAIDVFUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358857 | |
| Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34844-80-9 | |
| Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method described in the research paper for 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones?
A1: The research paper highlights a novel approach for synthesizing 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones using a polymer-assisted solution-phase (PASP) synthesis method. [] This method offers several advantages over traditional synthetic routes. Firstly, it utilizes readily available starting materials like salicylic aldehydes, α-bromo acetic acid esters, and primary amines. [] Secondly, the use of polymer-bound reagents and scavengers greatly simplifies the purification process, eliminating the need for tedious chromatographic separations. [] Lastly, the PASP method avoids the use of protecting groups, further streamlining the synthesis and improving overall yield. [] This efficient and versatile approach facilitates the creation of diverse 4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives, expanding opportunities for discovering novel compounds with potential biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)



![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)




